N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
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Overview
Description
The compound “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains an ethoxy group and a thiophene ring, which is a five-membered ring with one sulfur atom. The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method. The carboxamide group could be introduced through a reaction with an amine .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyrazole ring could participate in electrophilic substitution reactions, while the thiophene ring could undergo reactions typical of aromatic systems . The carboxamide group could be hydrolyzed to give a carboxylic acid and an amine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the exact substituents present on the rings .Scientific Research Applications
Fluorescent Dyes Development
N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks for creating a variety of fluorescent dyes. These dyes exhibit fluorescence in the range of 412–672 nm with quantum yields between 0.1 and 0.88. Certain fluorophores in this category are capable of emitting white light due to excited state proton transfer (ESPT), while others show high emission efficiency due to intramolecular charge transfer (ICT) excited states, indicating their potential for various applications in fluorescence-based technologies (Witalewska et al., 2019).
Synthesis of Novel Organic Compounds
Research on pyrazole derivatives has led to the synthesis and characterization of compounds with unique structural features. These studies often focus on understanding the molecular geometry, electronic structures, and reactivity of the compounds. For instance, the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide has provided insights into the compound's thermal stability and non-linear optical properties, alongside its potential applications in materials science and molecular electronics (Kumara et al., 2018).
Biological Activity Exploration
Several studies have explored the potential biological activities of thiophene and pyrazole-based compounds. For example, green approaches for synthesizing thiophenyl pyrazoles and isoxazoles have been adopted, with some compounds demonstrating significant antibacterial and antifungal activities. These findings suggest the potential for these compounds to be developed into new antimicrobial agents (Sowmya et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways . The compound’s interaction with its target could lead to changes in these pathways, resulting in downstream effects.
Result of Action
Similar compounds have been reported to have various biological activities . The compound’s interaction with its target could lead to changes in cellular processes, resulting in observable effects.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-12(11-2-9-18-10-11)13-4-7-17-8-6-15-5-1-3-14-15/h1-3,5,9-10H,4,6-8H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXRLZNDFCMPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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